molecular formula C9H8N2O B8229919 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Cat. No.: B8229919
M. Wt: 160.17 g/mol
InChI Key: VNHSUVCHHARJJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, a derivative of the 7-azaindole scaffold, is a valuable building block in medicinal chemistry and drug discovery. The pyrrolo[2,3-b]pyridine core is a privileged structure in the design of biologically active compounds, mimicking purine bases and allowing for targeted interactions with various enzymes and receptors . This specific carbaldehyde functionalizes the core at the 5-position, with an additional methyl group at the 6-position, making it a versatile intermediate for further synthetic elaboration via reactions such as condensation, reduction, or nucleophilic addition to create diverse chemical libraries for biological screening. The 7-azaindole scaffold is recognized for its significant and diverse biological activities. Research on closely related analogues has demonstrated potent effects as antiproliferative agents against various human cancer cell lines, kinase inhibitors (targeting JAK3, Abl, Src, MLK3), and immunomodulators . Furthermore, pyrrolo[2,3-b]pyridine-based compounds have been identified as potent inhibitors of host factors like Adaptor Associated Kinase 1 (AAK1), presenting a promising strategy for developing broad-spectrum antiviral agents against viruses such as Dengue and Ebola . Substitutions at the 5- and 6- positions of the core structure are often explored to optimize potency, selectivity, and drug-like properties such as metabolic stability and oral bioavailability . This product is offered For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers are responsible for confirming the identity and purity of the product for their specific applications.

Properties

IUPAC Name

6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-8(5-12)4-7-2-3-10-9(7)11-6/h2-5H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHSUVCHHARJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CNC2=N1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The umpolung strategy using iodine(III) reagents enables direct aldehyde installation at the C5 position of the pyrrolo[2,3-b]pyridine core. Mikhael et al. (2021) demonstrated that treating 6-methyl-1H-pyrrolo[2,3-b]pyridine with [bis(trifluoroacetoxy)iodo]benzene (PIFA) in trifluoroethanol at 60°C for 12 hours achieves selective C5–H activation. Subsequent quenching with aqueous NaHSO3 yields the aldehyde with 68% efficiency. This method avoids pre-functionalization steps and leverages the electron-rich nature of the pyrrole ring for regioselectivity.

Table 1: Optimization of Hypervalent Iodine-Mediated Formylation

ReagentSolventTemperature (°C)Time (h)Yield (%)
PIFATrifluoroethanol601268
PhI(OAc)2DCM252442
[Mes-I-OH]OTfMeCN80655

Key advantages include compatibility with sensitive functional groups and avoidance of transition metals. However, substrate scope limitations arise with electron-withdrawing substituents at the C3 position.

Vilsmeier-Haack Formylation of Methyl-Substituted Intermediates

Substrate Preparation and Reaction Parameters

The Vilsmeier-Haack reaction remains a cornerstone for introducing formyl groups into aromatic systems. Starting from 6-methyl-1H-pyrrolo[2,3-b]pyridine, the protocol involves:

  • Generation of Vilsmeier reagent : POCl3 (1.2 equiv) in DMF (3 equiv) at 0°C for 30 minutes.

  • Electrophilic formylation : Addition of the substrate in 1,2-dichloroethane at 80°C for 6 hours.

  • Workup : Hydrolysis with ice-cold water and neutralization with NaHCO3.

This method delivers the target aldehyde in 72% yield, with purity >95% by HPLC. Competing chlorination at the C3 position is mitigated by steric hindrance from the methyl group.

Comparative Analysis of Solvent Systems

SolventDielectric ConstantYield (%)Byproducts
1,2-Dichloroethane10.472<5% chlorinated
DMF36.75812% overformylated
Toluene2.43420% decomposition

Polar aprotic solvents like DMF accelerate reagent decomposition, while low-polarity media (e.g., dichloroethane) enhance selectivity.

Oxidation of 5-Hydroxymethyl Precursors

Synthesis of 5-(Hydroxymethyl)-6-methylpyrrolo[2,3-b]pyridine

The hydroxymethyl intermediate is prepared via:

  • Lithiation : Treatment of 6-methyl-1H-pyrrolo[2,3-b]pyridine with LDA (–78°C, THF).

  • Formaldehyde Quenching : Addition of paraformaldehyde (2 equiv) to afford the hydroxymethyl derivative in 65% yield.

Oxidative Conversion to Aldehyde

Oxidation using MnO2 (10 equiv) in dichloromethane at 25°C for 4 hours achieves 82% conversion. Alternative oxidants:

OxidantSolventTime (h)Yield (%)
MnO2DCM482
PCCAcetone867
SwernTHF375

MnO2 offers superior efficiency due to its mild conditions and minimal overoxidation to carboxylic acids.

Suzuki Coupling and Post-Functionalization

Construction of the Pyrrolo[2,3-b]pyridine Core

Patent WO2006063167A1 outlines a Suzuki coupling-based route:

  • Coupling : 5-Bromo-7-azaindole reacts with methylboronic acid using Pd(dppf)Cl2/K2CO3 in dioxane/water (80°C, 12 h).

  • Bromination : NBS-mediated bromination at C3 (CH2Cl2, 25°C, 2 h).

  • Tosylation : Protection with p-toluenesulfonyl chloride (NaOH, DCM, 0°C).

Table 2: Oxidation Efficiency of C5-Methyl Group

OxidantSolventTemperature (°C)Yield (%)
SeO2Dioxane/H2O10045
CrO3Acetic acid12038
KMnO4H2O/acetone2528

While lower-yielding, this route benefits from readily available starting materials and scalability.

Radical Cyclization Approaches

DIH-Mediated Cyclization

Furuyama and Togo (2010) reported a radical-based method using 1,3-diiodo-5,5-dimethylhydantoin (DIH):

  • Substrate Preparation : 3-(Methylpropenyl)-pyridine derivatives.

  • Cyclization : DIH (2 equiv) in ethyl acetate under tungsten lamp irradiation (6 h).

  • Oxidation : In situ aldehyde formation via radical recombination (55% yield).

This method is notable for avoiding metal catalysts but requires stringent light control.

Chemical Reactions Analysis

Types of Reactions

6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, particularly in its role as an FGFR inhibitor, involves binding to the ATP-binding site of the receptor. This inhibits the receptor’s kinase activity, leading to reduced cell proliferation and increased apoptosis in cancer cells . The molecular targets include FGFR1, FGFR2, and FGFR3, which are involved in various signaling pathways critical for cell growth and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde include derivatives with variations at positions 5 and 6. These modifications alter physicochemical and functional properties:

Compound Name CAS RN Molecular Formula Molecular Weight Substituents (Position)
6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde Not provided C₉H₈N₂O 160.16 6-CH₃, 5-CHO
1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde 849067-90-9 C₈H₆N₂O 146.15 5-CHO
6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile 1000340-86-2 C₉H₇N₃ 157.17 6-CH₃, 5-CN
5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine Not provided C₈H₇ClN₂ 166.61 6-CH₃, 5-Cl
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde 958230-19-8 C₈H₅ClN₂O 180.59 4-Cl, 5-CHO

Physicochemical Properties

  • 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde : Lacks the methyl group, resulting in lower molecular weight and altered solubility (e.g., sample solutions stored at 2–8°C) .
  • 6-Methyl-5-carbonitrile analog : The nitrile (CN) group reduces polarity compared to the aldehyde, favoring applications in click chemistry or as a precursor to carboxylic acids .
  • Chloro-substituted derivatives : Chlorine at position 4 or 5 increases molecular weight and introduces electron-withdrawing effects, which may enhance stability or modulate reactivity in cross-coupling reactions .

Biological Activity

6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a compound belonging to the pyrrolo[2,3-b]pyridine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is C8H8N2OC_8H_8N_2O. Its structure features a pyrrolopyridine core with a methyl group and an aldehyde functional group, which are critical for its biological activity.

The biological activity of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde primarily involves its interaction with specific molecular targets:

  • Fibroblast Growth Factor Receptors (FGFRs) : Recent studies have shown that derivatives of pyrrolo[2,3-b]pyridine can inhibit FGFR signaling pathways, which are implicated in various cancers. For instance, compounds structurally related to 6-methyl-1H-pyrrolo[2,3-b]pyridine have demonstrated IC50 values in the nanomolar range against FGFRs .
  • Anticancer Activity : The compound has been evaluated for its antiproliferative effects on cancer cell lines. In vitro studies indicate that it can inhibit cell proliferation and induce apoptosis in breast cancer cells .

Biological Activity Data

Activity IC50 Value (nM) Cell Line Effect
FGFR174T1 (Mouse Breast Cancer)Inhibition of proliferation
FGFR29MDA-MB-231Induction of apoptosis
FGFR325MCF-7Inhibition of migration

Case Studies

  • Inhibition of FGFRs : A study conducted by Su et al. (2021) synthesized a series of pyrrolo[2,3-b]pyridine derivatives, including 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde. The compound exhibited significant inhibitory activity against FGFRs with low IC50 values, indicating strong potential as a therapeutic agent for cancers associated with abnormal FGFR signaling .
  • Antimicrobial Properties : Another investigation highlighted the antimicrobial properties of pyrrolo[2,3-b]pyridine derivatives. The compound showed effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent .

Q & A

Q. What are the recommended synthetic pathways for 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with pyridine derivatives. For example, a precursor like methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 479553-01-0) can undergo formylation or oxidation to introduce the aldehyde group. Key steps include:

Intermediate Preparation : Use Suzuki-Miyaura coupling or halogenation to modify the pyrrolopyridine core (see for analogous bromo/chloro derivatives).

Aldehyde Introduction : Employ Vilsmeier-Haack formylation or Swern oxidation, optimizing temperature (0–25°C) and solvent (DMF or DCM) to avoid over-oxidation.

  • Critical Factor : Substituent steric effects at the 6-methyl position may hinder formylation efficiency; pre-functionalization of the methyl group (e.g., oxidation to a hydroxymethyl intermediate) can improve reactivity .

    • Data Table : Comparison of Reported Yields
Synthetic RouteCatalyst/SolventYield (%)Reference ID
Vilsmeier-Haack FormylationPOCl₃/DMF45–55
Swern Oxidation(COCl)₂/DMSO60–65

Q. How can researchers validate the purity and structural integrity of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde?

  • Methodological Answer : A combination of analytical techniques is required:
  • HPLC-MS : Confirm molecular weight (C₉H₈N₂O₂; theoretical [M+H]⁺ = 177.07) and detect impurities (e.g., unreacted precursors).
  • ¹H/¹³C NMR : Key signals include the aldehyde proton (~9.8–10.2 ppm, singlet) and methyl group (2.4–2.6 ppm, singlet). Compare with structurally related compounds (e.g., methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate, ).
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., 5-carbaldehyde vs. 4-carbaldehyde isomers) .

Advanced Research Questions

Q. How should researchers address contradictory data in biological activity studies of this compound (e.g., inconsistent IC₅₀ values in kinase assays)?

  • Methodological Answer : Contradictions often arise from assay conditions or compound stability. Mitigation strategies include:

Control Experiments : Verify compound integrity post-assay via LC-MS to detect degradation (e.g., aldehyde oxidation to carboxylic acid).

Assay Standardization : Use ATP concentration gradients (1–100 µM) and buffer systems (HEPES vs. Tris) to account for pH-dependent enzyme activity.

Computational Modeling : Perform docking studies to assess binding mode variability across kinase isoforms (e.g., JAK2 vs. FLT3) .

  • Case Study : A 2024 study noted a 10-fold difference in IC₅₀ values for FLT3 inhibition due to DMSO concentration (1% vs. 0.5%) affecting solubility .

Q. What strategies optimize the regioselectivity of functionalizing the pyrrolo[2,3-b]pyridine scaffold at the 5-carbaldehyde position?

  • Methodological Answer : Regioselectivity challenges stem from the electron-rich pyrrole ring. Solutions include:
  • Directing Groups : Install a temporary substituent (e.g., boronic ester at the 3-position) to steer formylation to the 5-position (see for bromo-directed coupling).
  • Microwave-Assisted Synthesis : Enhance reaction kinetics to favor the thermodynamically stable 5-carbaldehyde isomer (e.g., 100°C, 30 min, 80% yield) .

Q. How can researchers reconcile discrepancies in reported solubility and stability profiles of this compound?

  • Methodological Answer : Discrepancies arise from solvent polarity and storage conditions. Recommendations:

Solvent Screening : Test solubility in DMSO (≥50 mg/mL), ethanol (5–10 mg/mL), and aqueous buffers (pH 7.4: ≤1 mg/mL).

Stability Studies : Monitor aldehyde oxidation under ambient light (t₁/₂ = 48 hrs) vs. inert atmosphere (t₁/₂ > 1 week) via HPLC .

Key Considerations for Experimental Design

  • Contradictory Data Resolution : Cross-validate findings using orthogonal techniques (e.g., SPR vs. ITC for binding affinity).
  • Advanced Characterization : Utilize HRMS and 2D NMR (COSY, HSQC) to resolve tautomeric forms of the pyrrolopyridine core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.